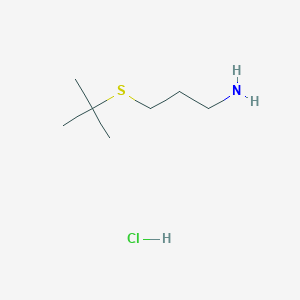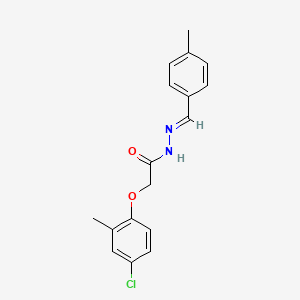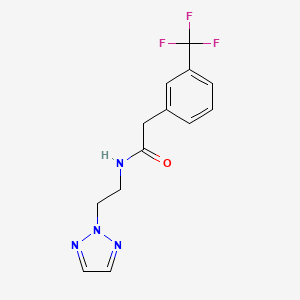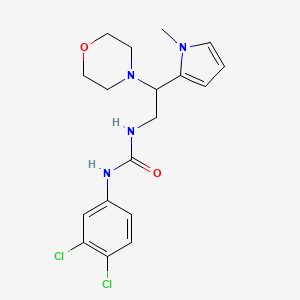
3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one
Übersicht
Beschreibung
3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one is an organic compound with the molecular formula C9H6BrF3O. It is a trifluoromethyl ketone characterized by the presence of a bromine atom and a phenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Wirkmechanismus
Mode of Action
It has been suggested that the compound may activate epoxide through hydrogen bonding interaction . This interaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The compound’s potential to activate epoxides suggests that it may influence pathways involving these molecules .
Result of Action
The compound’s potential to activate epoxides suggests that it may induce changes at the molecular level, which could translate to observable effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one typically involves the reaction of 2-bromo-4,4,4-trifluoroacetophenone with appropriate reagents. One common method includes the use of sulfuric acid as a catalyst, where 2-bromo-4,4,4-trifluoroacetophenone undergoes hydrolysis and decarboxylation to form the desired product . The reaction conditions often involve a temperature of around 100°C and a reaction time of approximately 8 hours, yielding a product with a purity of about 68.1% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions with the use of appropriate solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring trifluoromethyl groups for enhanced biological activity.
Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions due to its reactive bromine and trifluoromethyl groups.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-1,1,1-trifluoroacetone
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 1,1,1-Trifluoro-3-bromo-2-propanone
Comparison: 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one is unique due to the presence of both a phenyl group and a trifluoromethyl group, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
3-bromo-1,1,1-trifluoro-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7(8(14)9(11,12)13)6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPKCABAXIHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2712701.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)
![3-(benzenesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine](/img/structure/B2712709.png)


![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)
![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)


